Loganate

Description

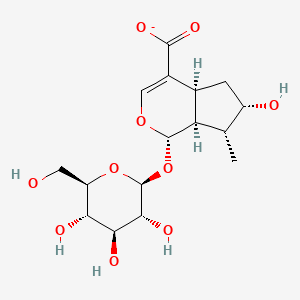

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H23O10- |

|---|---|

Molecular Weight |

375.35 g/mol |

IUPAC Name |

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/p-1/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1 |

InChI Key |

JNNGEAWILNVFFD-CDJYTOATSA-M |

SMILES |

CC1C(CC2C1C(OC=C2C(=O)[O-])OC3C(C(C(C(O3)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)[O-])OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Loganate

Unraveling the Building Blocks: Precursor Utilization and Early Biosynthetic Steps

The journey to loganate begins with the fundamental building blocks derived from primary metabolism. The elucidation of how these precursors are channeled and transformed into the intricate iridoid scaffold is a testament to the elegance of plant biochemistry.

Dual Pathways for a Common Goal: The Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathways

The biosynthesis of all terpenoids, including this compound, relies on the provision of two five-carbon isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.org Plants uniquely possess two independent pathways for the synthesis of these universal precursors: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. plos.orgnih.gov

The MVA pathway , primarily located in the cytoplasm, starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. Subsequent phosphorylation and decarboxylation steps yield IPP. This pathway is generally associated with the production of sesquiterpenes, triterpenes, and sterols. plos.org

In contrast, the MEP pathway operates within the plastids and utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. nih.gov This pathway is typically responsible for the biosynthesis of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. plos.org While both pathways produce IPP and DMAPP, the MEP pathway is considered the primary source of precursors for monoterpenoid biosynthesis, and by extension, this compound formation. plos.orgresearchgate.net The distinct localization and regulation of these two pathways allow for a complex interplay and potential crosstalk in supplying the necessary precursors for the diverse array of terpenoids found in plants.

The Molecular Architects: Key Enzymes in this compound Biogenesis

The conversion of early precursors into the specific structure of this compound is orchestrated by a series of highly specific enzymes. The identification and characterization of these proteins have been pivotal in understanding the intricate steps of the biosynthetic pathway.

A Critical Hydroxylation: The Role of 7-Deoxyloganic Acid Hydroxylase (7-DLH)

A crucial step in the formation of this compound is the hydroxylation of 7-deoxyloganic acid. This reaction is catalyzed by the enzyme 7-deoxyloganic acid hydroxylase (7-DLH) , also known as 7-deoxyloganin 7-hydroxylase. wikipedia.orgwikipedia.org This enzyme belongs to the cytochrome P450 family of monooxygenases, specifically CYP72A224 in Catharanthus roseus. universiteitleiden.nlnih.gov

Mechanistic studies have revealed that 7-DLH facilitates the introduction of a hydroxyl group at the C-7 position of the 7-deoxyloganic acid molecule to produce loganic acid. wikipedia.orgwikipedia.org Research has shown that the aglycone form, 7-deoxyloganetic acid, is not a substrate for this enzyme, indicating that glycosylation must occur prior to this hydroxylation step. nih.gov The enzyme is localized in the internal phloem-associated parenchyma (IPAP) cells of aerial plant organs, suggesting that loganic acid is the mobile intermediate that is then transported to other cells for further modification. universiteitleiden.nlnih.govoup.com

| Enzyme | Substrate | Product | Cellular Localization |

| 7-Deoxyloganic Acid Hydroxylase (7-DLH) | 7-Deoxyloganic Acid | Loganic Acid | Internal Phloem-Associated Parenchyma (IPAP) |

The Final Methylation: Enzymatic Action of this compound O-methyltransferase (EC 2.1.1.50)

The penultimate step in the conversion of this compound to its downstream product, loganin (B1675030), is a methylation reaction catalyzed by This compound O-methyltransferase (LAMT) , also referred to as S-adenosyl-L-methionine:this compound 11-O-methyltransferase. wikipedia.orgqmul.ac.uk This enzyme belongs to the SABATH family of methyltransferases. nih.gov

LAMT utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the 11-carboxy group of this compound, forming loganin and S-adenosyl-L-homocysteine (SAH) as a byproduct. wikipedia.orgnih.govenzyme-database.org This enzyme can also act on secothis compound. qmul.ac.ukcreative-enzymes.comexpasy.org Studies in Catharanthus roseus have shown that LAMT is localized in the epidermis, indicating that loganic acid is transported from the IPAP cells to the epidermis where this methylation occurs. oup.com

| Enzyme | EC Number | Substrates | Products |

| This compound O-methyltransferase (LAMT) | 2.1.1.50 | This compound, S-adenosyl-L-methionine | Loganin, S-adenosyl-L-homocysteine |

Visualizing the Machinery: Structural Biology of this compound Biosynthetic Enzymes

Understanding the three-dimensional structure of biosynthetic enzymes is crucial for elucidating their catalytic mechanisms and for potential protein engineering efforts. While structural data for all enzymes in the this compound pathway are not yet available, the crystal structure of this compound O-methyltransferase (LAMT) from Catharanthus roseus has been determined. nih.gov

This structural information provides valuable insights into the active site architecture, substrate binding, and the mechanism of methyl transfer. Molecular dynamics simulations and quantum mechanics studies based on the crystal structure are further refining our understanding of the catalytic process at a subatomic level. nih.gov The lack of comprehensive structural information for enzymes like 7-DLH highlights an area for future research, where techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide invaluable atomic-level details.

The Genetic Blueprint: Regulation of this compound Biosynthetic Gene Clusters

The production of this compound is tightly controlled at the genetic level. The genes encoding the biosynthetic enzymes are often organized into biosynthetic gene clusters (BGCs) , which are physically linked on the chromosome and co-regulated. wikipedia.orgnih.gov This arrangement allows for the coordinated expression of all the necessary enzymes for the pathway.

The expression of these gene clusters is governed by a complex network of transcriptional regulation . mdpi.compsu.edu Specific transcription factors, such as those from the WRKY, MYB, and AP2/ERF families, can bind to promoter regions of the biosynthetic genes and either activate or repress their transcription in response to various developmental cues and environmental stimuli. mdpi.com For instance, the expression of genes in the this compound pathway in Catharanthus roseus has been shown to be localized to specific cell types, such as the internal phloem-associated parenchyma and the epidermis, indicating a high degree of spatial and temporal regulation. universiteitleiden.nlnih.govoup.com The discovery and characterization of these regulatory elements and gene clusters are essential for understanding how plants control the production of valuable compounds like this compound and for developing strategies to enhance their synthesis through metabolic engineering. mdpi.combiorxiv.org

Chemoenzymatic and Synthetic Biology Strategies for Reconstruction and Manipulation of this compound Pathways

The intricate biosynthetic pathway of this compound, a key iridoid precursor to valuable monoterpenoid indole (B1671886) alkaloids (MIAs), has become a significant target for metabolic engineering. Both chemoenzymatic and synthetic biology approaches are being explored to enable sustainable and scalable production of this compound and its derivatives, moving beyond reliance on plant extraction. These strategies involve the reconstruction and manipulation of the this compound biosynthetic pathway in heterologous hosts or through in vitro enzymatic systems.

Chemoenzymatic synthesis combines the strengths of chemical synthesis and biological catalysis, utilizing purified enzymes or crude cell extracts to perform specific, often stereoselective, transformations that are challenging to achieve through traditional chemistry. biooekonomie.denih.govtudublin.iemdpi.com This approach can simplify multi-step syntheses and improve yields and purity of the final product. biooekonomie.de In the context of the this compound pathway, chemoenzymatic strategies can involve the in vitro conversion of precursors using one or more enzymes from the pathway. For instance, a dual vector system for the chemoenzymatic synthesis of plant indole alkaloids has been developed in Escherichia coli, demonstrating the functional co-expression of enzymes like strictosidine (B192452) synthase. tandfonline.com Such systems can be designed as one-pot cascade reactions, where multiple enzymatic steps occur sequentially in a single reaction vessel, increasing efficiency and reducing downstream processing costs. frontiersin.orgtum.denih.gov

Synthetic biology, on the other hand, focuses on the in vivo reconstruction of entire metabolic pathways in microbial or plant hosts. researchgate.netfrontiersin.orgfrontiersin.orgwur.nlmdpi.com This involves the heterologous expression of multiple genes encoding the necessary biosynthetic enzymes. frontiersin.orgfrontiersin.org Host organisms like baker's yeast (Saccharomyces cerevisiae) and the plant Nicotiana benthamiana have emerged as powerful platforms for this purpose due to their genetic tractability and ability to express complex plant enzymes, including cytochrome P450s, which are crucial in the this compound pathway. nih.gov The reconstruction of the strictosidine biosynthetic pathway, which includes the formation of this compound, has been successfully demonstrated in both yeast and N. benthamiana. researchgate.netnih.gov

A significant breakthrough in this area was the reconstitution of the entire pathway to strictosidine from central metabolism in N. benthamiana without the need to supply any intermediates. nih.gov This was achieved by co-expressing a suite of 14 enzymes, where a major latex protein-like (MLPL) enzyme from catmint (Nepeta) was found to be critical in enhancing the metabolic flux through the secoiridoid pathway. nih.gov Challenges in heterologous expression, such as the poor performance of certain plant enzymes like geraniol (B1671447) 8-hydroxylase (G8H) in yeast, have been addressed through various metabolic engineering strategies. nih.gov

The table below summarizes key enzymes in the this compound pathway and the host organisms used in chemoenzymatic and synthetic biology approaches for its reconstruction and manipulation.

| Enzyme Name (Abbreviation) | Function in this compound Pathway | Host Organism(s) for Reconstruction/Manipulation |

| Geraniol synthase (GES) | Converts geranyl diphosphate (B83284) to geraniol. universiteitleiden.nl | Nicotiana benthamiana researchgate.netnih.gov |

| Geraniol-8-hydroxylase (G8H/G8O) | Hydroxylates geraniol to 8-hydroxygeraniol. universiteitleiden.nl | Nicotiana benthamiana, Saccharomyces cerevisiae nih.govnih.gov |

| 8-hydroxygeraniol oxidoreductase (8HGO) | Oxidizes 8-hydroxygeraniol. universiteitleiden.nl | Nicotiana benthamiana researchgate.net |

| Iridoid synthase (ISY/IS) | Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold. universiteitleiden.nlnih.gov | Saccharomyces cerevisiae, Nicotiana benthamiana nih.govnih.gov |

| Iridoid oxidase (IO) | Oxidizes the iridoid intermediate. universiteitleiden.nl | Nicotiana benthamiana researchgate.net |

| 7-deoxyloganetic acid glucosyl transferase (7DLGT) | Glycosylates 7-deoxyloganetic acid. universiteitleiden.nlnih.gov | Nicotiana benthamiana nih.gov |

| 7-deoxyloganic acid hydroxylase (7DLH) | Hydroxylates 7-deoxyloganic acid to loganic acid. universiteitleiden.nlnih.gov | Nicotiana benthamiana nih.gov |

| Loganic acid O-methyltransferase (LAMT) | Catalyzes the methylation of loganic acid to form loganin. researchgate.netnih.gov | Ophiorrhiza pumila, Nicotiana benthamiana researchgate.netnih.gov |

| Secologanin (B1681713) synthase (SLS) | Catalyzes the oxidative ring-opening of loganin to form secologanin. nih.govubc.caresearchgate.net | Catharanthus roseus, Lonicera japonica, Saccharomyces cerevisiae nih.govresearchgate.net |

| Strictosidine synthase (STR) | Condenses secologanin and tryptamine (B22526) to form strictosidine. tandfonline.comresearchgate.netcjnmcpu.com | Escherichia coli, Saccharomyces cerevisiae, Nicotiana benthamiana tandfonline.comresearchgate.netcjnmcpu.com |

Research findings have highlighted the complexities and potential solutions in these engineering efforts. For instance, in N. benthamiana, while the entire pathway to strictosidine could be reconstituted, a metabolic bottleneck was observed, which could be partially overcome by supplementing intermediates in earlier studies. nih.gov The identification of multifunctional enzymes, such as secologanin synthases from Camptotheca acuminata that can also act on loganic acid, provides new tools for tailoring pathways for specific products. nih.gov Furthermore, in vitro biochemical characterization of enzymes like LAMT and SLS from various plant sources has been crucial for understanding their function and for their application in cell-free cascade reactions. researchgate.netnih.govresearchgate.net These cell-free systems, which utilize isolated enzymes, offer a high degree of control and can bypass issues of cellular toxicity and competing metabolic pathways inherent in in vivo systems. biooekonomie.defrontiersin.orgtum.denih.govmdpi.com

The development of robust microbial and plant chassis for the production of this compound and downstream MIAs holds significant promise for the pharmaceutical industry. Continued efforts in enzyme discovery, protein engineering, and optimization of host metabolism are expected to further enhance the efficiency and economic viability of these synthetic systems.

Chemical Synthesis and Derivatization Approaches for Loganate Analogues

Strategies for the Total Synthesis of Loganate and Its Stereochemical Control

The total synthesis of complex natural products such as loganic acid, the precursor to this compound, necessitates sophisticated strategies to construct the core molecular framework and precisely control the stereochemistry at multiple chiral centers. While direct total synthesis efforts specifically targeting "this compound" are less commonly reported than those for loganic acid or loganin (B1675030), the established methodologies for synthesizing these related iridoids are directly applicable to accessing the this compound structure.

Key synthetic strategies employed in the total synthesis of iridoids and secoiridoids, relevant to the structural complexity of this compound, frequently involve the formation of the characteristic cyclopentapyran ring system. This is often achieved through various cycloaddition reactions, intramolecular cyclizations, and the meticulous control of both relative and absolute stereochemistry. mdpi.comamazon.com A critical aspect is the establishment of the correct configuration at the anomeric carbon (C-1) and the stereocenters located on the cyclopentane (B165970) and pyran rings, as well as within the appended glucose moiety. wikipedia.orgnih.gov

Stereochemical control in these syntheses is typically accomplished through the strategic use of chiral auxiliaries, asymmetric catalysis, or by leveraging the inherent chirality present in readily available starting materials, such as carbohydrates. amazon.comscripps.edu The implementation of appropriate protecting group strategies is vital for the selective functionalization of the various hydroxyl groups and the carboxylic acid function (or its corresponding ester or salt form, as in this compound) throughout the synthetic sequence. The successful synthesis of molecules with multiple contiguous stereocenters demands careful planning and execution to prevent epimerization and ensure high levels of diastereoselectivity and enantioselectivity. mdpi.comnih.gov

Semisynthesis and Derivatization Methodologies for Modifying the this compound Chemical Scaffold

Semisynthesis and derivatization approaches provide efficient alternative routes to this compound analogues by utilizing naturally abundant loganic acid or other related iridoids as starting materials. These methodologies are particularly valuable for conducting structure-activity relationship (SAR) studies by introducing specific structural modifications to the core scaffold or the attached glucose residue.

Common derivatization techniques include chemical modifications of the carboxylic acid group (e.g., esterification, amidation to form various salts like this compound), alterations to the hydroxyl functionalities (e.g., acetylation, alkylation, glycosylation), and modifications of the olefinic double bond. nih.gov The glucose unit offers several positions amenable to functionalization, enabling the introduction of diverse substituents that can modulate properties such as solubility, bioavailability, and biological activity.

Semisynthetic strategies often involve the selective cleavage of specific bonds within the natural product scaffold, followed by subsequent reassembly or coupling with different molecular fragments. This approach can be employed to synthesize secoiridoid structures like secologanin (B1681713) from their iridoid precursors or to introduce structural variations that are challenging to achieve through total synthesis. Enzymatic transformations can also play a significant role in semisynthesis, offering exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions.

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Defined Biological Systems (Mechanistic Focus)

Structure-activity relationship (SAR) studies on this compound analogues, primarily conducted using loganic acid and its derivatives, are aimed at elucidating how specific structural modifications influence biological activity at a mechanistic level. These studies are essential for identifying critical pharmacophoric elements and guiding the design of analogues with enhanced potency or selectivity for particular biological targets. nih.govresearchgate.netresearchgate.netwm.edu

While extensive mechanistic SAR studies specifically on "this compound" were not a primary focus of the search results, research on loganic acid has revealed a range of biological activities, including effects related to antidiabetic, antiadipogenic, anti-atherosclerotic, and anti-inflammatory processes. caymanchem.com Mechanistic investigations of loganic acid have indicated its ability to stimulate glucagon-like peptide-1 (GLP-1) secretion and inhibit the differentiation of adipocytes. caymanchem.com

Typical SAR studies in this domain involve the synthesis of a series of this compound or loganic acid analogues incorporating systematic variations in functional groups, stereochemical configurations, and the structure of the glucose moiety. These synthesized analogues are then evaluated in well-defined biological assays to quantify their activity. By correlating the observed biological effects with the specific structural changes, valuable insights into the key structural determinants of activity can be obtained. researchgate.netresearchgate.net A mechanistic focus in these studies involves investigating how these structural modifications impact the interactions of the analogues with specific enzymes, receptors, or downstream signaling pathways. nih.govwm.edunih.gov

Development of Novel Synthetic Methodologies Inspired by this compound's Unique Structural Features

The complex and distinctive structural characteristics of iridoids and secoiridoids, including this compound, loganic acid, and secologanin, have served as a significant source of inspiration for the development of novel synthetic methodologies in organic chemistry. The presence of a fused bicyclic system, multiple contiguous stereocenters, a sensitive enol ether functionality, and a glycosidic linkage presents substantial synthetic challenges that have driven innovation in the field. scripps.edursc.org

The challenge of constructing the cyclopentapyran core has stimulated the development of new strategies for cycloaddition and annulation reactions. amazon.com The stringent requirement for precise stereochemical control has led to advancements in asymmetric synthesis, including the design and application of novel chiral catalysts and reagents. mdpi.comamazon.com The need for selective functional group manipulation in the presence of other sensitive functionalities has prompted the development of new protecting group strategies and highly chemoselective transformations.

Furthermore, the fascinating biosynthetic pathways of these compounds in plants, which involve intriguing enzymatic reactions such as the oxidative cleavage of the cyclopentapyran ring to yield secoiridoids, have provided inspiration for the development of biomimetic synthetic approaches. wikipedia.orgwiktionary.orgwikipedia.orgoup.com Researchers have aimed to mimic or adapt these enzymatic mechanisms using synthetic reagents and conditions to achieve similar transformations in the laboratory. nih.gov The structural complexity of these natural products continues to serve as important benchmarks for evaluating the efficiency, elegance, and practicality of new synthetic methods. rsc.org The exploration of continuous flow chemistry and other enabling technologies is also contributing to the development of improved synthetic routes for complex molecules, including those with structural features akin to iridoids found in marine natural products. mdpi.comresearchgate.netmdpi.com

Compound Names and PubChem CIDs

Advanced Analytical and Spectroscopic Characterization of Loganate in Complex Biological Matrices

Application of High-Resolution Mass Spectrometry (e.g., UPLC-Q-TOF-MS) for Loganate Metabolomics

Metabolomics, the large-scale study of small molecules within a biological system, heavily relies on high-resolution mass spectrometry (HRMS) for the detection and identification of metabolites. nih.gov Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) has emerged as a powerful platform for the metabolomic analysis of this compound and other iridoid glycosides in complex samples. researchgate.netcreative-proteomics.comrsc.orgplos.org This technique combines the superior separation efficiency of UPLC, which utilizes smaller particle sizes in the stationary phase for enhanced resolution and speed, with the high mass accuracy and sensitivity of a Q-TOF mass analyzer. plos.orgjomped.orgfrontiersin.org

The UPLC-Q-TOF-MS system provides accurate mass measurements, typically with an error of less than 5 ppm, which facilitates the determination of the elemental composition of unknown compounds. mdpi.com Furthermore, the MS/MS capability of the Q-TOF instrument allows for the fragmentation of parent ions, generating characteristic product ion spectra that serve as a "fingerprint" for structural elucidation. creative-proteomics.com In the context of this compound metabolomics, this approach has been successfully employed to identify this compound and its derivatives in various plant species. For instance, a UPLC-Q-TOF-MS/MS-based metabolomic study of different parts of Ligustrum lucidum Ait. identified this compound as a significant component, with its content being markedly higher in the fruit compared to the leaves and stem. researchgate.net Similarly, the analysis of Lamiophlomis rotata extracts using UPLC-TOF-MS led to the identification of numerous iridoid glycosides. rsc.org

An untargeted metabolomics-driven strategy using LC-MS can rapidly screen for and identify absorbed components and metabolites in biological fluids like rat plasma. nih.govnih.gov Studies on traditional Chinese medicine formulations containing iridoid glycosides have demonstrated that these compounds are among the main absorbed chemical constituents. nih.gov The metabolic fate of these compounds often involves glucuronidation and sulfation. nih.gov

The general workflow for UPLC-Q-TOF-MS based metabolomics involves sample preparation (extraction), chromatographic separation, MS detection, and data analysis. The data analysis stage often employs multivariate statistical methods such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) to discern patterns and identify marker compounds in different sample groups. researchgate.netrsc.org

Table 1: Examples of this compound and Related Iridoids Identified by UPLC-Q-TOF-MS in Plant Extracts

| Compound | Plant Source | Matrix | Reference |

| This compound | Ligustrum lucidum Ait. | Fruit, Leaf, Stem | researchgate.net |

| Secologanoside | Ligustrum lucidum Ait. | Fruit, Leaf, Stem | researchgate.net |

| Iridoid Glycosides | Lamiophlomis rotata | Aerial and Underground Parts | rsc.org |

| Iridoid Glycosides | Zhi-Zi-Da-Huang decoction | Rat Plasma (post-administration) | nih.gov |

| Iridoid Glycosides | Zhi-Zi-Hou-Po decoction | Rat Plasma (post-administration) | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for in situ Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound, directly within a sample matrix (in situ). nih.govresearchgate.netjeolusa.com While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, complex biological samples often exhibit significant signal overlap, making unambiguous assignments challenging. nih.gov Advanced two-dimensional (2D) NMR techniques overcome this limitation by spreading the spectral information across two frequency dimensions, revealing correlations between different nuclei. libretexts.orgwikipedia.orgresearchgate.netcreative-biostructure.com

For the in-situ structural elucidation of this compound, a suite of 2D NMR experiments is typically employed:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. emerypharma.com In the context of this compound, COSY spectra would reveal the connectivity of protons within the cyclopentane (B165970) ring and the glucose moiety.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the heteronuclei they are attached to, most commonly ¹³C. creative-biostructure.com This provides a direct link between the proton and carbon skeletons of this compound, aiding in the assignment of carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different structural fragments, such as the linkage between the aglycone and the glucose unit in this compound, and for identifying quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the stereochemistry and three-dimensional conformation of the this compound molecule.

The combination of these advanced NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals of this compound within a complex mixture, confirming its structure without the need for prior isolation. emerypharma.com In situ NMR spectroelectrochemistry is an emerging technique that can be used to elucidate the structure of unstable intermediate metabolites in real-time. nih.govresearchgate.net

Chromatographic Separation and Purification Techniques for this compound and Related Iridoids

The isolation of pure this compound and related iridoids from complex plant extracts is essential for pharmacological studies and for use as analytical standards. A variety of chromatographic techniques are employed for this purpose, often in a multi-step process to achieve the desired purity. researchgate.net High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of these compounds. austinpublishinggroup.comresearchgate.netnih.govphcogres.com

The purification strategy typically begins with a crude extraction of the plant material, followed by preliminary fractionation using techniques like column chromatography with macroporous resins (e.g., D101 resin) to enrich the iridoid glycoside fraction. researchgate.net Further purification is then achieved using a combination of chromatographic methods that exploit different properties of the molecules.

Commonly used techniques for the separation and purification of this compound and other iridoids include:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most widely used techniques, separating compounds based on their hydrophobicity. austinpublishinggroup.com A C18 column is frequently employed with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. phcogres.com

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography method separates molecules based on their size and is effective for removing pigments and other impurities. nih.gov

Silica (B1680970) Gel Chromatography: This normal-phase chromatography technique separates compounds based on their polarity. bohrium.com

Countercurrent Chromatography (CCC): This liquid-liquid partition chromatography technique avoids the use of a solid support, which can minimize sample adsorption and degradation. researchgate.netnih.gov Elution-extrusion countercurrent chromatography has been successfully used for the separation of isomeric iridoids from Cornus officinalis. nih.gov

A study on the fruits of Cornus officinalis utilized a combination of D-101 resin, Diaion HP-20 resin, MCI gel, silica gel, Sephadex LH-20, and C18 ODS chromatography to isolate several iridoid glycosides. bohrium.com Another study on the same plant material employed macroporous resin column chromatography followed by countercurrent chromatography to separate loganin (B1675030), sweroside, and morroniside. researchgate.net

Table 2: Chromatographic Techniques Used for the Purification of this compound and Related Iridoids

| Chromatographic Technique | Stationary Phase/System | Application | Reference |

| Macroporous Resin Chromatography | D101 Resin | Initial clean-up and enrichment | researchgate.net |

| Countercurrent Chromatography (CCC) | n-butanol-methanol-acetic acid-water | Separation of loganin, sweroside, morroniside | researchgate.net |

| Elution-Extrusion CCC | Two-phase solvent system | Separation of isomeric iridoids | nih.gov |

| Preparative HPLC | C18 Reversed-Phase Column | Final purification of iridoid glycoside dimers | nih.gov |

| Sephadex LH-20 Chromatography | Sephadex LH-20 Gel | Fractionation and purification | nih.govbohrium.com |

| Silica Gel Chromatography | Silica Gel | Fractionation | bohrium.com |

Isotopic Labeling and Flux Analysis in the Tracing of this compound Metabolic Pathways

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing invaluable insights into the biosynthesis of natural products like this compound. researchgate.net This approach involves feeding a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) to a biological system (e.g., cell culture, whole plant) and then analyzing the distribution of the isotope in the final product and its intermediates. universiteitleiden.nlnih.gov Metabolic Flux Analysis (MFA) uses the data from isotopic labeling experiments to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov

The biosynthesis of this compound, a key intermediate in the formation of terpenoid indole (B1671886) alkaloids (TIAs), has been extensively studied using isotopic labeling. universiteitleiden.nloup.com These studies have been crucial in elucidating that the monoterpene moiety of this compound is primarily synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, rather than the mevalonate (B85504) (MVA) pathway, in plants like Catharanthus roseus and Rauwolfia serpentina. oup.comnih.gov

In a typical experiment, a ¹³C-labeled precursor, such as [1-¹³C]glucose or [U-¹³C₆]glucose, is administered to the plant or cell culture. oup.comnih.gov After a period of incubation, the this compound is isolated, and the positions and extent of ¹³C incorporation are determined using NMR spectroscopy and/or mass spectrometry. universiteitleiden.nloup.com The observed labeling pattern in this compound is then compared with the predicted patterns for different biosynthetic routes, allowing researchers to deduce the operative pathway. oup.com

For example, retrobiosynthetic NMR analysis of loganin from Rauwolfia serpentina cell cultures fed with various ¹³C-labeled precursors has provided detailed insights into the formation of the iridoid skeleton. oup.comtum.de These studies have not only confirmed the MEP pathway's role but have also shed light on the intricate cyclization and rearrangement reactions involved in transforming acyclic precursors into the characteristic cyclopentanopyran ring system of this compound. nih.gov Isotope labeling studies have also been instrumental in understanding the sequential transformations of iridoids downstream of loganic acid. researchgate.net

This powerful combination of isotopic labeling and flux analysis provides a dynamic view of metabolism that complements the static snapshots offered by genomics, transcriptomics, and proteomics, ultimately enabling a more complete understanding of how plants produce valuable compounds like this compound. nih.govuniversiteitleiden.nlmsu.edu

Molecular and Cellular Mechanisms of Loganate Interaction with Biological Targets Non Human, Non Clinical Studies

Investigation of Loganate's Molecular Binding Partners and Receptor Interactions in in vitro Systems

The identification of molecular binding partners is a cornerstone of pharmacological and biochemical research, providing direct insight into a compound's mechanism of action. Techniques such as affinity purification, yeast two-hybrid screening, and surface plasmon resonance are commonly employed to uncover these interactions. For the compound this compound, the most definitively characterized molecular interaction in in vitro systems is with its corresponding enzyme, this compound O-methyltransferase, where it functions as a substrate rather than a modulator of a signaling receptor. wikipedia.orggenome.jp

Studies involving computational docking have explored the potential interactions of larger, more complex molecules that incorporate a this compound moiety. For instance, a novel conjugate was designed where the this compound portion was predicted to form hydrophobic interactions with specific amino acid residues (LYS745 and VAL726) of the epidermal growth factor receptor (EGFR) kinase domain. researchgate.net However, this reflects the behavior of a synthetic conjugate and does not represent a direct binding study of the this compound molecule itself.

Currently, the broader scientific literature accessible through extensive searches lacks specific reports identifying other direct molecular binding partners or receptor interactions for this compound outside of its established role in biosynthesis. The primary characterized interaction remains its enzymatic conversion, which is detailed further in section 5.3.

Table 1: Illustrative Data Table for Molecular Binding Partner Analysis This table illustrates the type of data generated from in vitro binding assays, though specific data for this compound binding to receptors is not currently available in the reviewed literature.

| Target Protein/Receptor | Assay Method | Ligand | Binding Affinity (Kd) | Reference |

| Hypothetical Receptor X | Surface Plasmon Resonance (SPR) | This compound | Not Determined | N/A |

| Hypothetical Protein Y | Isothermal Titration Calorimetry (ITC) | This compound | Not Determined | N/A |

| EGFR Kinase Domain | In Silico Docking | (LG)₂-Y Conjugate | -9.0 kcal/mol (Binding Energy) | researchgate.net |

Elucidation of this compound's Influence on Cellular Signaling Pathways and Gene Expression in Model Organisms/Cell Lines

Investigating a compound's effect on intracellular signaling pathways and gene expression is critical to understanding its cellular impact. This is typically achieved by treating model systems, such as cultured cell lines, with the compound and subsequently analyzing changes using methods like Western blotting for protein phosphorylation cascades, reporter assays for pathway activity, and transcriptomic analyses like microarrays or RNA-sequencing. biorxiv.orgbio-rad.comcancer-pku.cn

While these methods are standard, specific studies detailing the direct effects of isolated this compound on major signaling pathways (e.g., MAPK, Wnt, NF-κB) or comprehensive gene expression profiles in non-human model organisms or cell lines are not extensively documented in the current body of scientific literature. nih.govmdpi.com Research has instead focused on the regulatory mechanisms governing the biosynthetic pathway of monoterpenoid indole (B1671886) alkaloids (MIAs), in which this compound is a key intermediate. mdpi.com For example, studies in Gelsemium elegans have shown that the expression of genes upstream of this compound formation, such as geraniol (B1671447) synthase (GES) and this compound methyltransferase (LAMT), can be modulated by plant hormones like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), which are themselves signaling molecules. mdpi.com This highlights the regulation of this compound production rather than the signaling functions of this compound itself.

Table 2: Illustrative Data Table for Gene Expression Analysis This table represents a hypothetical outcome of a gene expression study on a model cell line treated with this compound. Specific experimental data for this compound is not available in the reviewed literature.

| Gene Name | Cell Line | Treatment | Fold Change (vs. Control) | p-value | Analysis Method |

| Hypothetical Gene A | Mouse Fibroblasts | This compound | Not Determined | N/D | RT-qPCR |

| Hypothetical Gene B | Drosophila S2 Cells | This compound | Not Determined | N/D | RNA-Sequencing |

Enzymatic Modulation by this compound: Kinetic and Mechanistic Studies of Enzyme Inhibition or Activation

The primary and most well-characterized biological interaction of this compound is its role as a substrate in enzymatic reactions central to the biosynthesis of secondary metabolites in various plant species. kegg.jp this compound does not act as an inhibitor or activator in this context but rather as a precursor molecule that is chemically modified.

The key enzyme that utilizes this compound is This compound O-methyltransferase (LAMT), also systematically known as S-adenosyl-L-methionine:this compound 11-O-methyltransferase (EC 2.1.1.50). wikipedia.orggenome.jp This enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 11-carboxy group of this compound (also known as loganic acid). genome.jpnih.gov This methylation reaction yields loganin (B1675030) and S-adenosyl-L-homocysteine as products. wikipedia.org The reaction is a critical step in the monoterpenoid biosynthesis pathway, which produces precursors for a vast array of monoterpenoid indole alkaloids. wikipedia.orgkegg.jp

Kinetic and mechanistic studies have provided insight into this enzymatic process. The reaction proceeds via a one-step process involving the transfer of a methyl group from the SAM cofactor to the this compound substrate. nih.gov Computational studies combining molecular dynamics and quantum mechanics on LAMT from Catharanthus roseus have been used to characterize the reaction mechanism at a molecular level, investigating the key interactions between the substrate and the enzyme's active site. nih.gov Furthermore, it has been established that LAMT also acts on secothis compound, a structurally related compound, indicating a degree of substrate permissiveness. genome.jp

This compound is also a substrate for the enzyme secologanin (B1681713) synthase (EC 1.14.19.62), a cytochrome P450-dependent monooxygenase. kegg.jpgenome.jp This enzyme catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin (derived from this compound) to form secologanin. kegg.jp Some evidence suggests the enzyme may also act directly on this compound. genome.jp

Table 3: Profile of this compound O-methyltransferase (EC 2.1.1.50)

| Parameter | Description | Reference(s) |

| Systematic Name | S-adenosyl-L-methionine:this compound 11-O-methyltransferase | wikipedia.org |

| Reaction | S-adenosyl-L-methionine + this compound → S-adenosyl-L-homocysteine + Loganin | genome.jpebi.ac.uk |

| Substrates | This compound (Loganic Acid), S-adenosyl-L-methionine | wikipedia.org |

| Alternate Substrate | Secothis compound | genome.jp |

| Products | Loganin, S-adenosyl-L-homocysteine | wikipedia.org |

| Enzyme Family | Transferases (specifically methyltransferases) | wikipedia.org |

| Biological Pathway | Monoterpenoid Biosynthesis, Terpenoid Indole Alkaloid Biosynthesis | wikipedia.orgkegg.jp |

| Kinetic Mechanism | Characterized as a one-step methyl group transfer | nih.gov |

This compound's Effects on Cellular Physiology and Pathological Processes in Non-Human Model Systems (e.g., cell differentiation in mouse fibroblasts)

The examination of a compound's influence on fundamental cellular processes such as proliferation, differentiation, and apoptosis provides crucial information about its potential physiological effects. These processes are often studied in non-human model systems, including primary cells like mouse embryonic fibroblasts, immortalized cell lines, or whole organisms such as Drosophila melanogaster or Caenorhabditis elegans. Standard assays to measure these effects include cell cycle analysis by flow cytometry, apoptosis detection via annexin (B1180172) V and propidium (B1200493) iodide staining, and monitoring of differentiation markers. mdpi.comfrontiersin.orgphcogj.com

Despite the availability of these well-established methodologies, a review of the scientific literature indicates a lack of studies specifically investigating the effects of isolated this compound on the cellular physiology of non-human model systems. There are no specific reports on its impact on the cell differentiation of mouse fibroblasts or its ability to induce or inhibit apoptosis or modulate the cell cycle in any commonly used in vitro model. ijbs.comoncotarget.com Research on this compound has remained predominantly focused on its biosynthesis and role as a metabolic intermediate within plant biochemistry. mdpi.comresearchgate.net

Table 4: Illustrative Data Table for Cellular Physiology Assays This table exemplifies the type of data that would be generated from studies on cellular processes. No specific experimental data for this compound is available in the reviewed literature.

| Assay | Cell Line/Model System | Treatment | Observed Effect | Quantitative Metric |

| Apoptosis Assay | Human Liver Cancer Cells (HepG2) | Aqueous Plant Extract | Increased late apoptosis | 89-92% of cells Annexin-V+/PI+ |

| Cell Cycle Analysis | Human Cervical Cancer Cells (HeLa) | Methanol Plant Extract | Sub-G0 arrest | Increase in Sub-G0 population |

| Cell Differentiation | Mouse Fibroblasts | This compound | Not Determined | N/D |

Ecological and Inter Organismal Roles of Loganate

Loganate's Involvement in Plant-Pathogen and Plant-Herbivore Interactions

Plants have evolved complex defense mechanisms against pathogens and herbivores, often involving the production of secondary metabolites frontiersin.orgnumberanalytics.com. Monoterpenoid indole (B1671886) alkaloids (MIAs), for which loganic acid is a precursor, are known plant defense compounds oup.com. The biosynthesis of these compounds, including the step involving this compound O-methyltransferase, can be linked to plant defense responses.

Research in tomatoes has shown that this compound can be over-accumulated in plants exhibiting increased salt or oxidant resistance nih.gov. This suggests a potential role for this compound in general stress tolerance or defense mechanisms in plants nih.gov.

While direct studies on this compound's role in Chinese cabbage defense were not extensively detailed in the search results, the broader context of plant defense in Chinese cabbage against pathogens like Erwinia carotovora and Plasmodiophora brassicae, and herbivores like Spodoptera litura, involves intricate signaling pathways (salicylic acid, jasmonic acid, ethylene) and the production of defense compounds numberanalytics.commdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov. Given that this compound is a monoterpenoid derivative and monoterpenes can have inhibitory effects on herbivores frontiersin.org, it is plausible that this compound or its related compounds contribute to defense in Brassica species, including Chinese cabbage, although further specific research is needed to confirm this.

Plant-herbivore interactions are significantly influenced by plant secondary metabolites, which can deter feeding or be toxic to herbivores frontiersin.orgresearchgate.net. Monoterpenes, a class of compounds that includes derivatives related to this compound's biosynthetic pathway, are known to be poisonous to animals and can disrupt their energy metabolism frontiersin.org.

Allelopathic Effects of this compound in Plant-Plant Interactions within Ecosystems

Allelopathy is a phenomenon where plants release biochemicals, known as allelochemicals, that influence the growth, germination, survival, and reproduction of other organisms, including neighboring plants nih.govjusst.orgwikipedia.orgphytojournal.com. These allelochemicals are often secondary metabolites nih.govjusst.org.

This compound has been identified in the leachates of Piper tuberculatum, a plant species being investigated for its allelopathic potential as a natural herbicide nih.govacs.org. The presence of this compound in these leachates suggests it may be one of the compounds involved in P. tuberculatum's allelopathic effects on weeds such as Bidens bipinnata and Digitaria insularis nih.govacs.org. Studies on allelopathy often involve analyzing the chemical composition of plant leachates and evaluating their impact on the germination and early growth of other plants nih.govacs.orgnih.gov. The annotation of this compound in P. tuberculatum leachates supports its potential role as an allelochemical in plant-plant interactions nih.govacs.org.

Role of this compound as a Chemical Mediator in Symbiotic and Parasitic Relationships

The involvement of this compound or its related enzymes in symbiotic relationships is suggested by the presence of genes associated with this compound O-methyltransferase in organisms involved in symbiosis. For instance, a gene (Glyma.13G212500) related to this compound O-methyltransferase has been noted in soybeans (Glycine max) in the context of symbiotic conditions, potentially related to root nodules doe.gov. Similarly, this compound O-methyltransferase is mentioned in research on Dendrobium officinale, an epiphytic plant known to engage in orchid-fungal symbiosis nih.gov. These findings hint at a possible, though not fully elucidated, role for this compound or its metabolic pathway in mediating plant-microbe symbiotic interactions.

While some research mentions this compound in the context of compounds exhibiting antiplasmodial activity against malaria parasites researchgate.net, this describes the effect of this compound on a parasite rather than its role as a mediator in a plant-parasite relationship. Further research is needed to clarify this compound's potential function as a chemical mediator in direct symbiotic or parasitic interactions between organisms in ecological settings.

Environmental Fate, Degradation Pathways, and Biotransformation of this compound in Ecosystems

Understanding the environmental fate of a chemical compound involves examining how it is distributed, transformed, and degraded within different environmental compartments like soil, water, and air battelle.orgfera.co.uk. Degradation can occur through natural processes such as biodegradation, hydrolysis, or biotransformation battelle.orgeuropa.eu.

Biotechnological Production and Engineering of Loganate

Metabolic Engineering Strategies for Enhanced Loganate Production in Microorganisms (e.g., yeast, bacteria)

Metabolic engineering in microorganisms offers a promising alternative to plant-based extraction for producing this compound and other valuable plant-derived compounds. mdpi.comnih.gov The goal is to redirect the host's metabolic pathways to efficiently convert simple feedstocks into the desired product. nih.gov Yeast, particularly Saccharomyces cerevisiae, and bacteria like Escherichia coli are commonly used hosts due to their well-understood genetics, rapid growth, and scalability. mdpi.comnih.govfrontiersin.org

Key strategies in the metabolic engineering of microorganisms for this compound production include:

Heterologous Expression of Biosynthetic Genes: The entire biosynthetic pathway for a target compound can be transferred into a microbial host. nih.gov For this compound, this involves expressing the genes encoding the enzymes responsible for its synthesis from geranyl pyrophosphate (GPP).

Increasing Precursor Supply: The production of this compound is dependent on the availability of precursor molecules. Engineering strategies often target the upstream pathways to increase the pool of essential precursors like acetyl-CoA and malonyl-CoA. mdpi.comfrontiersin.org In yeast, for instance, metabolic fluxes that typically lead to ethanol (B145695) production can be redirected towards these precursors. mdpi.com

Balancing Metabolic Flux: Introducing a new biosynthetic pathway can create a metabolic imbalance in the host organism. It is crucial to balance the flux of metabolites between the native and the engineered pathways to ensure efficient production without compromising cell viability. frontiersin.org

Optimization of Fermentation Conditions: Factors such as temperature, pH, and oxygen levels are optimized in industrial fermentation processes to maximize the yield of the desired metabolite. nih.gov

Research has demonstrated the successful production of various secondary metabolites in engineered microbes. For example, engineered S. cerevisiae has been used to produce lactic acid, with studies focusing on improving tolerance to the product and optimizing production from various feedstocks. nih.govmdpi.com Similarly, metabolic engineering has been applied to yeast for the production of other complex molecules like ginsenosides (B1230088) and 3-hydroxypropionic acid. frontiersin.orgfrontiersin.org These successes provide a strong foundation for the development of microbial systems for high-yield this compound production.

Plant Tissue Culture and in vitro Systems for Optimized this compound Biosynthesis

Plant tissue culture provides a controlled environment for the production of secondary metabolites, offering an alternative to the challenges of whole plant cultivation. nih.govmdpi.com This approach utilizes the concept of totipotency, where whole plants or specific organs can be regenerated from isolated plant cells. cgcn-rccv.ca

Key aspects of using plant tissue culture for this compound production include:

Callus and Suspension Cultures: Undifferentiated plant cells (callus) can be grown on solid media or as suspension cultures in liquid media. These cultures can be scaled up in bioreactors for large-scale production. nih.gov

Precursor Feeding: The addition of biosynthetic precursors to the culture medium can enhance the production of the target metabolite. researchgate.net Studies with Catharanthus roseus cell suspension cultures have shown that feeding loganin (B1675030), a downstream product of this compound, can be efficiently converted to secologanin (B1681713), indicating the potential for precursor feeding to boost the production of related iridoids. researchgate.net

Elicitation: The production of secondary metabolites can be induced or enhanced by the addition of elicitors, which are compounds that trigger defense responses in plants. mdpi.com Elicitors can be of biotic (e.g., yeast extract, chitosan) or abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid) origin. mdpi.com For instance, methyl jasmonate has been shown to stimulate the production of iridoids in Gentiana crassicaulis seedlings. mdpi.comnih.gov

Optimization of Culture Conditions: The composition of the culture medium, including nutrients, vitamins, and plant growth regulators, is a critical factor influencing cell growth and metabolite production. uri.edu

While plant tissue culture offers a sustainable and controllable production platform, challenges such as slow growth rates and low yields of the desired compounds often need to be overcome through optimization strategies. nih.govmdpi.com

Synthetic Biology Approaches for Heterologous Production of this compound and Its Derivatives

Synthetic biology provides a powerful toolkit for engineering complex biosynthetic pathways in heterologous hosts. rsc.orgnih.gov This approach goes beyond the simple transfer of genes and involves the design and construction of novel biological parts, devices, and systems.

Key synthetic biology strategies for this compound production include:

Pathway Reconstitution: The entire biosynthetic pathway for this compound can be reconstituted in a heterologous host, such as the plant Nicotiana benthamiana or yeast. core.ac.ukfrontiersin.orgmpg.de N. benthamiana is a popular choice for transient expression studies due to its susceptibility to Agrobacterium-mediated transformation, which allows for the rapid testing of different gene combinations. frontiersin.orgmpg.defrontiersin.org

Enzyme Engineering: The properties of biosynthetic enzymes can be improved through protein engineering to enhance their activity, stability, or substrate specificity. This can lead to increased product yields. frontiersin.org

Modular Assembly of Gene Clusters: Synthetic biology enables the modular assembly of biosynthetic gene clusters, allowing for the combinatorial exchange of genes to create novel pathways and produce new-to-nature compounds. rsc.org

Directed Biosynthesis: By providing unnatural starting substrates to a reconstituted biosynthetic pathway, it is possible to produce novel derivatives of the target compound. This has been demonstrated for the production of new-to-nature alkaloids in N. benthamiana. frontiersin.orgnih.gov

The heterologous production of complex phytochemicals faces challenges such as the functional expression of plant enzymes (especially cytochrome P450s) and the sufficient supply of precursors. nih.govresearchgate.net Synthetic biology offers solutions to these challenges through strategies like the precise control of gene expression and the modification of central metabolism. nih.gov

Omics Technologies Applied to this compound Production

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular processes within an organism. researchgate.nethumanspecificresearch.org These high-throughput technologies are invaluable for understanding and engineering the biosynthesis of this compound and other secondary metabolites. nih.govmdpi.com

Genomics: Provides the complete genetic blueprint of an organism, enabling the identification of genes involved in biosynthetic pathways. mdpi.com

Transcriptomics: Analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed under specific conditions. humanspecificresearch.org Transcriptome analysis has been used to identify candidate genes involved in iridoid biosynthesis in plants like Gentiana crassicaulis and Phlomoides rotata. mdpi.comnih.govmdpi.com

Proteomics: Studies the entire set of proteins produced by an organism, providing insights into enzyme levels and post-translational modifications. humanspecificresearch.org

Metabolomics: Involves the comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.org Metabolome analysis can identify and quantify this compound and other iridoids, helping to understand the metabolic flux through the biosynthetic pathway. bohrium.complos.org

Integrated omics approaches, combining data from multiple platforms, are particularly powerful for elucidating complex biological systems. For example, integrated transcriptomic and metabolomic studies have provided key insights into the biosynthesis of iridoids in various plants. mdpi.comnih.govplos.org These studies can identify correlations between gene expression and metabolite accumulation, helping to pinpoint key regulatory genes and enzymes that can be targeted for metabolic engineering. mdpi.comnih.gov

Table of Key Genes and Enzymes in Iridoid Biosynthesis

| Gene/Enzyme | Function in Iridoid Biosynthesis |

| DL7H | Involved in iridoid metabolism. mdpi.com |

| SLS (Secologanin Synthase) | A key enzyme in the later stages of iridoid biosynthesis. mdpi.commdpi.com |

| CYP76, CYP72A2, CYP84A1 | Cytochrome P450 enzymes potentially involved in iridoid modifications. mdpi.com |

| This compound O-methyltransferase | Methylates this compound to form loganin. jipb.netresearchgate.netmicrobialtec.com |

| G8O, 10-HGO, IS | Enzymes involved in the iridoid pathway. plos.org |

| UGTs (UDP-glycosyltransferases) | Play a role in the glycosylation of iridoids. plos.org |

Computational Chemistry and in Silico Modeling of Loganate

Quantum Chemical Calculations of Loganate's Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govmdpi.com These methods, rooted in quantum mechanics, are used to determine the electronic structure, which in turn governs the molecule's reactivity and spectroscopic properties. plos.orgnih.gov Density Functional Theory (DFT) is a prominent method in this domain, offering a balance between accuracy and computational cost for studying molecular systems. wikipedia.orguniv-paris13.fr

The electronic structure of a molecule is key to its behavior. plos.org Through solving the Schrödinger equation, or approximations of it, quantum chemistry provides a detailed picture of electron distribution. plos.org This understanding is crucial for predicting how a molecule like this compound will interact with biological targets.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital Theory and are key indicators of a molecule's reactivity. taylorandfrancis.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgnumberanalytics.com The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com For this compound, DFT calculations have been used to determine these energy values, providing insight into its electronic behavior. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -6.8 | -1.2 | 5.6 |

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is another crucial descriptor derived from quantum chemical calculations. It is a 3D map of the electrostatic potential around a molecule, which helps in predicting how it will interact with other charged species. uni-muenchen.denih.gov The MEP is invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for the binding of a ligand to a protein's active site. mdpi.com Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, an MEP map would reveal the likely sites for hydrogen bonding, which is crucial for its interaction with biological targets.

Molecular Dynamics Simulations of this compound-Protein Interactions and Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular systems over time. nih.govresearchgate.net MD simulations are a powerful computational method used to study the physical movements of atoms and molecules. mpg.de By simulating the interactions between a ligand like this compound and a protein, MD can reveal detailed information about the binding process, the stability of the protein-ligand complex, and the conformational changes that may occur upon binding. nih.govresearchgate.net

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable three-dimensional structures it can adopt in solution. This is important because the biological activity of a molecule is often linked to a specific conformation. plos.org

In the context of protein-ligand interactions, MD simulations can be used to refine the binding poses predicted by molecular docking and to calculate binding free energies, which provide a more accurate estimation of the binding affinity. researchgate.netaps.org These simulations track the movements of the ligand within the protein's binding site, the conformational changes in the protein itself, and the role of solvent molecules in the interaction. aps.orgfrontiersin.org

A study on the related iridoid glycoside, loganin (B1675030), provides a good example of how these techniques are applied. Molecular docking simulations were used to predict the binding of loganin to aldose reductase, an enzyme implicated in diabetic complications. nih.govresearchgate.net These studies identified key amino acid residues involved in the binding and calculated the binding energies. nih.govresearchgate.net

| Compound | Target Protein | Docking Software | Binding Energy (kcal/mol) |

|---|---|---|---|

| Loganin | Aldose Reductase | Autodock 4.0 | -6.7 |

| Loganin | Aldose Reductase | Fred 2.0 | -59.4 |

Note: The significant difference in binding energy values is due to the different scoring functions and algorithms used by the two docking programs.

Furthermore, network pharmacology and molecular docking studies have suggested that this compound may exert its effects on liver fibrosis by interacting with key protein targets such as protein tyrosine kinase 2 (PTGS2), mitogen-activated protein kinase (MAPK), and epidermal growth factor receptor (EGFR). nih.gov

Cheminformatics Approaches to Predict Structure-Activity Relationships for this compound Analogues

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. frontiersin.org One of the key applications of cheminformatics in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgnih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov

The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. frontiersin.org By developing a QSAR model for a series of this compound analogues, it would be possible to predict the activity of new, unsynthesized analogues. This can help to prioritize which compounds to synthesize and test, saving time and resources. plos.orgnih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A set of this compound analogues with known biological activities is collected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each analogue. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using statistical validation techniques.

While specific QSAR studies on this compound analogues are not widely reported, cheminformatics tools can be used for preliminary screening based on substructure searching and identifying common features among active compounds. plos.orgresearchgate.net

De Novo Design and Virtual Screening of this compound-Inspired Molecular Scaffolds

De novo design and virtual screening are computational techniques used to identify novel molecules with desired biological activities. mdpi.com

De Novo Design: This approach involves the computer-aided design of new molecular structures from scratch, often by assembling molecular fragments or by using algorithms that "grow" a molecule within the binding site of a target protein. nih.govbakerlab.org The iridoid scaffold of this compound could serve as a starting point for the de novo design of new compounds. By modifying the functional groups attached to the core scaffold, it may be possible to design new molecules with improved activity, selectivity, or pharmacokinetic properties. rsc.orgnih.gov

Virtual Screening: This technique involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. mdpi.comals-journal.com Virtual screening can be either ligand-based or structure-based.

Ligand-based virtual screening searches for compounds that are structurally similar to a known active molecule, such as this compound. mdpi.com

Structure-based virtual screening docks a library of compounds into the 3D structure of a target protein and scores them based on their predicted binding affinity. mdpi.comarxiv.org

For instance, a virtual screening campaign could be launched to find compounds in large chemical databases that share the key pharmacophoric features of this compound and are predicted to bind to one of its identified protein targets. mdpi.comscielo.br These "hit" compounds can then be acquired or synthesized for experimental testing.

Historical Perspectives and Future Directions in Loganate Research

Evolution of Methodologies and Instrumental Advancements in Loganate Research

The investigation into this compound and its related compounds has benefited significantly from the evolution of analytical methodologies. Early research likely relied on classical separation and structural elucidation techniques. However, modern studies extensively employ advanced instrumental techniques to identify, quantify, and understand the metabolic fate of this compound.

Techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) have become indispensable tools for the comprehensive metabolic profiling of plants containing this compound. nih.govoup.com This allows for the identification and relative quantification of this compound and other metabolites within complex biological matrices. The application of Principal Components Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) in conjunction with UPLC-Q-TOF-MS data enables the comparison of metabolite profiles across different plant tissues or under varying conditions, providing insights into this compound accumulation and distribution. oup.com

Beyond identification and quantification, techniques like network pharmacology and molecular docking are being increasingly utilized to predict potential biological targets and understand the mechanisms of action of this compound and other plant compounds. nih.govresearchgate.net These in silico approaches leverage existing biological data and computational modeling to explore the interactions of this compound with various proteins and pathways.

Furthermore, the advent of single-cell metabolomics and imaging mass spectrometry is beginning to provide unprecedented spatial resolution in understanding the localization of metabolites like this compound within specific plant cells and tissues. nihonika.co.jp This offers a more detailed picture of where this compound is synthesized, stored, and potentially transported, refining previous models based on tissue-level analysis. oup.comnihonika.co.jp

Major Discoveries and Paradigm Shifts in the Understanding of this compound's Biological Functions

A major discovery in this compound research was the elucidation of its central role as an intermediate in the biosynthesis of iridoid glycosides and monoterpene indole (B1671886) alkaloids. wikipedia.orguniprot.orgselleckchem.comontosight.aiwikipedia.orgoup.comnih.gov This established this compound not merely as an end product but as a pivotal branching point in plant secondary metabolism, leading to the synthesis of a diverse array of bioactive compounds. Key enzymes involved in this pathway, such as 7-deoxyloganic acid hydroxylase (7-DLH), which catalyzes the formation of this compound from 7-deoxythis compound, and this compound O-methyltransferase (LAMT), which converts this compound to loganin (B1675030), have been identified and characterized. wikipedia.orguniprot.orgontosight.aiwikipedia.org

The identification of various biological activities associated with loganic acid (this compound) has also represented a significant advancement. Research has indicated properties including antidiabetic, antiadipogenic, anti-atherosclerotic, and anti-inflammatory effects. caymanchem.com These findings have shifted the perception of this compound from solely a biosynthetic intermediate to a compound with intrinsic biological relevance, prompting further investigation into its potential therapeutic applications.

A developing paradigm shift in understanding this compound's function within plants concerns its intercellular transport. While loganic acid was initially proposed as a primary mobile intermediate between different cell types involved in MIA biosynthesis, recent studies identifying transporters capable of moving multiple iridoid glycosides, including this compound, suggest a more complex picture of metabolite trafficking within plant tissues. oup.com

Unanswered Questions and Emerging Research Frontiers in this compound Chemistry and Biology

Despite significant progress, several unanswered questions and emerging research frontiers remain in the study of this compound. A key area requiring further investigation is the complete elucidation of the downstream biosynthetic pathways, particularly in specific plant species like Dendrobium officinale, where the steps following strictosidine (B192452) formation are not yet fully understood. nih.gov Identifying all the enzymes and intermediates involved is crucial for a complete picture of how this compound contributes to the final diverse alkaloid structures.

Furthermore, while some genes involved in this compound biosynthesis and metabolism have been identified, the accurate functional validation of many of these genes is still needed. frontiersin.org Understanding the precise role of each gene and enzyme will facilitate metabolic engineering efforts to modulate this compound production.

The potential of this compound and related iridoids as natural herbicides (allelochemicals) represents an emerging research frontier. acs.orgacs.org While some studies have explored the phytotoxic effects of plant leachates containing this compound, proving the direct involvement of this compound in allelopathy under natural conditions and understanding its mechanisms of action in inhibiting weed growth require further dedicated research. acs.org

Potential for Interdisciplinary Collaborations and Future Technological Impacts on this compound Studies

Research on this compound inherently fosters interdisciplinary collaborations, drawing expertise from chemistry, biology, genetics, and technology. Chemists contribute to the isolation, structural characterization, and synthesis of this compound and its derivatives. Biologists investigate its role in plant metabolism, its biological activities, and its distribution in nature. Geneticists and molecular biologists study the genes and enzymes involved in its biosynthesis and explore possibilities for genetic manipulation.

Future technological advancements are poised to significantly impact this compound studies. Continued improvements in mass spectrometry and chromatographic techniques will enhance the sensitivity and specificity of this compound detection and quantification, particularly in complex biological samples and at the single-cell level. Advances in genomics and transcriptomics will facilitate the identification of novel genes and regulatory elements involved in this compound biosynthesis, opening avenues for synthetic biology approaches. frontiersin.org

Biotechnological applications of enzymes involved in this compound metabolism, such as this compound O-methyltransferase, are being explored for the biosynthesis and diversification of natural products. wikipedia.orgresearchgate.net Future research may leverage enzyme engineering and high-throughput screening to improve the efficiency of these enzymes for industrial production of loganin and other valuable compounds. researchgate.net

Moreover, the integration of 'omics' data (genomics, transcriptomics, proteomics, metabolomics) through systems biology approaches will provide a more holistic understanding of this compound's role within the plant, from gene to metabolite to biological function. This integrated approach, coupled with advanced computational modeling and in silico studies, will be crucial for unlocking the full potential of this compound in various applications, including pharmaceuticals, agriculture, and functional foods.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5460138 |

| Loganic Acid | 89640 |

| Loganin | 10480 |

| Secologanin (B1681713) | 122738 |

| Strictosidine | 162176 |

| 7-Deoxythis compound | 101745 |

| 7-Deoxyloganic acid | 101745 |

Data Table Example: Relative Content of this compound in Different Parts of Ligustrum lucidum

| Plant Part | Relative this compound Content |

| Fruit | High |

| Leaf | Lower |

| Stem | Lower |

Note: Data derived from comparative metabolomic analysis of Ligustrum lucidum Ait. oup.com

Q & A

Q. How should researchers structure a discussion section to contextualize this compound’s dual role in oxidative stress and fibrosis?

- Methodological Answer :

- Begin by aligning results with prior work (e.g., "Our findings on Col1a1 suppression corroborate Chen et al. (2023) but contrast with...").

- Address limitations (e.g., in vitro-to-in vivo extrapolation) and propose follow-up studies (e.g., single-cell RNA-seq).

- Use mechanistic diagrams to illustrate hypothesized pathways, citing molecular docking data to support interactions (e.g., this compound binding to TGF-β receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products